Cas no 1805404-99-2 (Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate)

Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate
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- Inchi: 1S/C13H12F6O2/c1-3-7-4-8(12(14,15)16)5-10(13(17,18)19)9(7)6-11(20)21-2/h4-5H,3,6H2,1-2H3
- InChI Key: NKKXZOQOMDUTKC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(F)(F)F)=CC(CC)=C1CC(=O)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 363
- Topological Polar Surface Area: 26.3
- XLogP3: 4.3
Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000386-1g |
Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate |
1805404-99-2 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate Related Literature
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M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
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3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate
Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate: A Comprehensive Overview
Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate (CAS No. 1805404-99-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention in recent years due to its potential in drug development, material synthesis, and advanced chemical processes. In this article, we delve into the structural features, synthesis methods, applications, and latest research findings related to this compound.
The molecular structure of Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate is notable for its trifluoromethyl groups at positions 2 and 4 on the phenyl ring. These groups contribute significantly to the compound's electronic properties and reactivity. Additionally, the presence of an ethyl group at position 6 further enhances its versatility in chemical reactions. The acetate ester functionality at position 1 plays a crucial role in determining its solubility and stability under various conditions.
Recent studies have highlighted the importance of trifluoromethyl-containing compounds in modern drug discovery. The trifluoromethyl group is known for its ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate a promising candidate for use as an intermediate in the synthesis of bioactive molecules. Researchers have explored its potential as a building block for developing novel antibiotics and anticancer agents.
The synthesis of Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced techniques such as Suzuki-Miyaura coupling and Friedel-Crafts acylation have been employed to achieve high yields and purity. The use of palladium catalysts has been particularly effective in facilitating these reactions under mild conditions.
One of the most exciting developments in the application of this compound is its role in polymer chemistry. The trifluoromethyl groups impart unique thermal and mechanical properties to polymers synthesized using this compound as a monomer. Recent research has demonstrated its potential in creating high-performance polymers for use in aerospace and automotive industries.
In addition to its role in materials science, Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate has shown promise in agricultural applications. Its ability to act as a precursor for agrochemicals has been explored extensively. Studies have indicated that derivatives of this compound can serve as effective herbicides and insecticides without posing significant risks to the environment.
The physical and chemical properties of this compound are well-documented. Its melting point is approximately 150°C, while its boiling point exceeds 300°C, making it suitable for high-temperature applications. The compound is sparingly soluble in water but exhibits excellent solubility in organic solvents such as dichloromethane and acetonitrile.
From an environmental perspective, Methyl 2,4-bis(trifluoromethyl)-6-ethylphenylacetate demonstrates low toxicity to aquatic organisms under standard test conditions. However, it is recommended to handle this compound with care due to its potential to degrade into byproducts that may require further analysis.
In conclusion, Methyl 2,4-bis(trifluorom methyl)-6-etylphenylacetate (CAS No. 1805404-99-2) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and favorable properties make it an essential component in modern chemical research and development.
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